molecular formula C17H16ClN5O2S B2704863 N-(4-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223833-47-3

N-(4-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2704863
CAS No.: 1223833-47-3
M. Wt: 389.86
InChI Key: MRZQSQDHIRCPQD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidinone core fused with a pyrrolidine ring and an acetamide linker substituted with a 4-chlorophenyl group. Its molecular formula is C₁₈H₁₈ClN₅O₂S, with a molecular weight of 403.89 g/mol . This compound belongs to a class of molecules designed for pharmacological screening, particularly targeting kinases or enzymes where the thiazolopyrimidine scaffold plays a critical role in binding interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c18-11-3-5-12(6-4-11)20-13(24)9-23-10-19-15-14(16(23)25)26-17(21-15)22-7-1-2-8-22/h3-6,10H,1-2,7-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZQSQDHIRCPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, pyrrolidine, and various thiazole and pyrimidine derivatives. Common synthetic routes may involve:

    Formation of the Thiazolopyrimidine Core: This step usually involves the cyclization of appropriate thiazole and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: Pyrrolidine is introduced through nucleophilic substitution or addition reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(4-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can be elucidated by comparing it with analogs in the thiazolopyrimidine and related heterocyclic families. Key differences lie in substituent groups, molecular weight, and synthetic routes, which influence physicochemical properties and biological activity.

Structural Analogs with Modified Aromatic Substituents

N-(4-Ethoxyphenyl) variant (C₁₉H₂₁N₅O₃S) Molecular weight: 403.46 g/mol . The 4-ethoxyphenyl group introduces an electron-donating substituent (ethoxy), increasing steric bulk compared to the 4-chlorophenyl group.

N-(2-Chlorophenylmethyl) variant (C₂₀H₁₆ClN₅O₂S) Molecular weight: 437.89 g/mol . Para-substituted analogs (e.g., the target compound) generally exhibit better spatial compatibility with flat binding sites compared to ortho-substituted derivatives.

Core Heterocycle Modifications

N-(1-Cyanocyclopentyl)-2-[7-oxo-3-phenyl-6H-triazolo[4,5-d]pyrimidin-6-yl]acetamide (C₂₀H₂₀N₈O₂) Molecular weight: 428.43 g/mol . Replacement of the thiazolo[4,5-d]pyrimidine core with a triazolo[4,5-d]pyrimidine introduces an additional nitrogen atom, enhancing polarity and hydrogen-bonding capacity. This modification could shift selectivity toward targets requiring stronger dipole interactions.

Thiazolidinone-Pyrimidine Hybrids Compounds like 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid derivatives (e.g., from ) replace the thiazolopyrimidine core with a thiazolidinone ring. These analogs often exhibit antioxidant and antimicrobial activities but lack the rigidity of fused pyrimidine systems, reducing target specificity .

Substituent Effects at Position 2 of the Thiazolopyrimidine Core

7-Methyl-2-phenylamino variant (C₁₈H₁₉N₅SO₂) Molecular weight: 369.44 g/mol . Substitution of pyrrolidin-1-yl with a phenylamino group reduces steric bulk but introduces a planar aromatic moiety. This may compromise binding in targets requiring a three-dimensional interaction, such as allosteric kinase pockets.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(4-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H-thiazolo[4,5-d]pyrimidin-6-yl]acetamide C₁₈H₁₈ClN₅O₂S 403.89 4-Chlorophenyl, pyrrolidin-1-yl High lipophilicity; potential kinase inhibition
N-(4-ethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H-thiazolo[4,5-d]pyrimidin-6-yl]acetamide C₁₉H₂₁N₅O₃S 403.46 4-Ethoxyphenyl Electron-donating group; possible metabolic liability
N-(2-chlorophenylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide C₂₀H₁₆ClN₅O₂S 437.89 Ortho-chloro, triazolo core Enhanced polarity; altered target selectivity
7-Methyl-2-phenylamino-thiazolo[4,5-d]pyrimidine derivative C₁₈H₁₉N₅SO₂ 369.44 Phenylamino, methyl Planar aromatic moiety; reduced conformational flexibility

Biological Activity

N-(4-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS Number: 1223833-47-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16ClN5O2SC_{17}H_{16}ClN_{5}O_{2}S with a molecular weight of 389.9 g/mol. The structure features a thiazolo-pyrimidine core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC17H16ClN5O2SC_{17}H_{16}ClN_{5}O_{2}S
Molecular Weight389.9 g/mol
CAS Number1223833-47-3

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of thiazolo-pyrimidine have been shown to possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific compound under review may exhibit similar antimicrobial effects due to its structural similarities.

Enzyme Inhibition

The compound is hypothesized to inhibit key enzymes involved in various biological pathways. Studies on related thiazolo-pyrimidine derivatives have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease . Given the structural features of this compound, it may also serve as a potent AChE inhibitor.

Anticancer Potential

Thiazolo-pyrimidine derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines . This suggests that the compound could be explored further for its potential in cancer therapy.

Study 1: Antibacterial Screening

A study involving synthesized thiazolo-pyrimidine derivatives reported varying degrees of antibacterial activity. Compounds were tested against multiple strains, revealing that certain derivatives exhibited significant inhibition zones, indicating their potential as antibacterial agents .

Study 2: Enzyme Inhibition Assays

In a comparative study on enzyme inhibition, several thiazolo-pyrimidine derivatives were tested for AChE inhibition. The results showed that some compounds had IC50 values in the low micromolar range, suggesting strong inhibitory potential . This supports the hypothesis that this compound may similarly inhibit AChE.

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